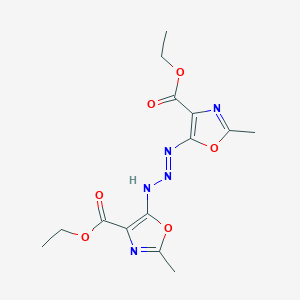
(E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) is a complex organic compound characterized by its unique structure, which includes a triazene linkage and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) typically involves multiple steps. One common method includes the formation of the triazene linkage followed by the introduction of oxazole rings. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the triazene linkage or other parts of the molecule.
Substitution: Substitution reactions can introduce new groups into the oxazole rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in amines or other reduced forms of the compound.
Applications De Recherche Scientifique
(E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) involves its interaction with specific molecular targets. The triazene linkage and oxazole rings can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazene-linked molecules and oxazole derivatives. Examples include:
Uniqueness
What sets (E)-Diethyl 5,5’-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) apart is its unique combination of triazene and oxazole functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C14H17N5O6 |
|---|---|
Poids moléculaire |
351.31 g/mol |
Nom IUPAC |
ethyl 5-[(2E)-2-[(4-ethoxycarbonyl-2-methyl-1,3-oxazol-5-yl)imino]hydrazinyl]-2-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H17N5O6/c1-5-22-13(20)9-11(24-7(3)15-9)17-19-18-12-10(14(21)23-6-2)16-8(4)25-12/h5-6H2,1-4H3,(H,17,18) |
Clé InChI |
JYVIMNCKAFRCPE-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1=C(OC(=N1)C)N/N=N/C2=C(N=C(O2)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1=C(OC(=N1)C)NN=NC2=C(N=C(O2)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


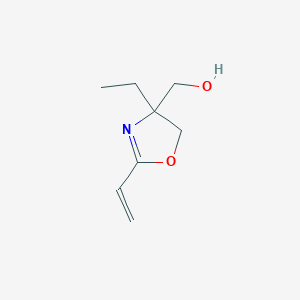
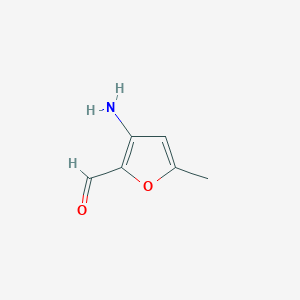

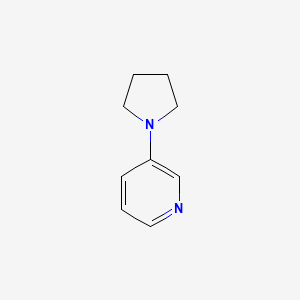

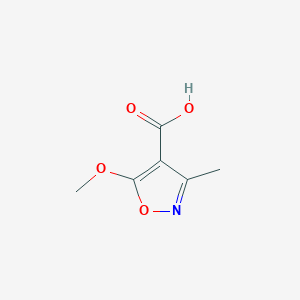

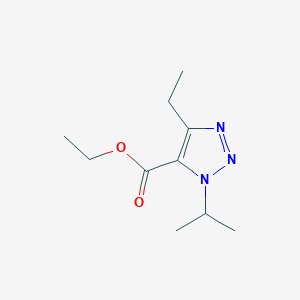
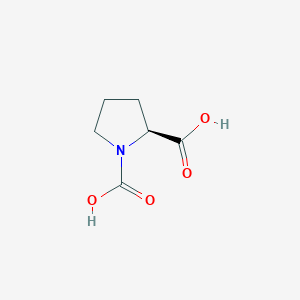
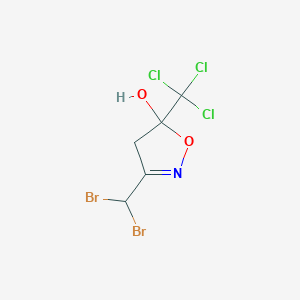
![1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878457.png)
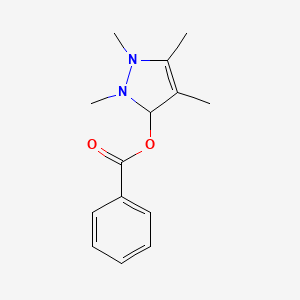
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)

